2-(3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

CAS No.: 1820711-48-5

Cat. No.: VC4357569

Molecular Formula: C6H9ClN2O2

Molecular Weight: 176.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820711-48-5 |

|---|---|

| Molecular Formula | C6H9ClN2O2 |

| Molecular Weight | 176.6 |

| IUPAC Name | 2-(3-methylpyrazol-1-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H8N2O2.ClH/c1-5-2-3-8(7-5)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H |

| Standard InChI Key | IZOOWZZORMECSO-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1)CC(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

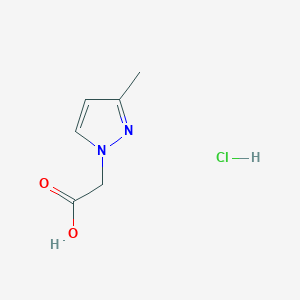

The molecular formula of 2-(3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is C₆H₉ClN₂O₂, with a molecular weight of 192.6 g/mol . The pyrazole ring consists of three carbon and two nitrogen atoms, with a methyl group at position 3 and an acetic acid group (-CH₂COOH) at position 1 (Figure 1). Protonation of the carboxylic acid group by hydrochloric acid yields the hydrochloride salt, enhancing solubility in polar solvents .

Table 1: Key Molecular Descriptors

Spectroscopic Data

While nuclear magnetic resonance (NMR) data for the exact compound are unavailable, analogs such as 2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride exhibit distinct peaks:

-

¹H NMR: Methyl groups at δ 2.21–2.49 ppm, pyrazole protons at δ 5.15–8.04 ppm .

-

¹³C NMR: Carboxylic acid carbon at δ 165.5 ppm, pyrazole carbons at δ 108.7–157.7 ppm .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves:

-

Pyrazole Ring Formation: Condensation of hydrazines with 1,3-diketones or alkoxy precursors . For example, 3-methylpyrazole is synthesized via cyclization of acetylacetone with methylhydrazine .

-

Acetic Acid Moiety Attachment: N-alkylation using chloroacetic acid or its esters under basic conditions (e.g., K₂CO₃ in DMF) .

-

Hydrochloride Salt Formation: Treatment with hydrochloric acid in ethanol or aqueous media .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Methylhydrazine, acetylacetone, HCl, reflux | 75% | |

| 2 | Chloroacetic acid, K₂CO₃, DMF, 80°C | 68% | |

| 3 | HCl (g), ethanol, 0°C | 95% |

Challenges in Optimization

-

Regioselectivity: Competing N1 vs. N2 alkylation during acetic acid attachment requires careful control of reaction pH and temperature .

-

Purification: The hydrochloride salt’s hygroscopic nature complicates crystallization, necessitating lyophilization or anhydrous solvent washes .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO) . Limited solubility in ethyl acetate or hexane.

-

Stability: Stable at room temperature for >12 months when stored in airtight containers. Degrades above 150°C, releasing HCl gas .

Table 3: Physicochemical Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume